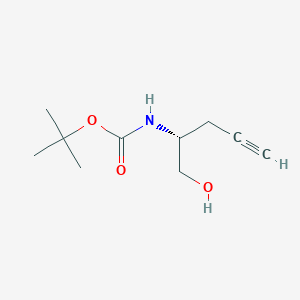

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Übersicht

Beschreibung

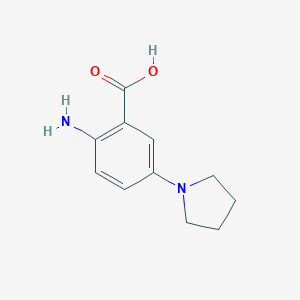

“®-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate” is a key intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines . It has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol.

Synthesis Analysis

This compound was synthesized from L-Serine in an overall yield of 41% through seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H17NO3. For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including esterification, Boc protection, acetonization, reduction, and Corey-Fuchs reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 199.25 g/mol and a molecular formula of C10H17NO3. More detailed physical and chemical properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Synthesis as a Key Intermediate : It is a key intermediate in the synthesis of the natural product jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. The synthesis involves multiple steps starting from L-Serine (Tang et al., 2014).

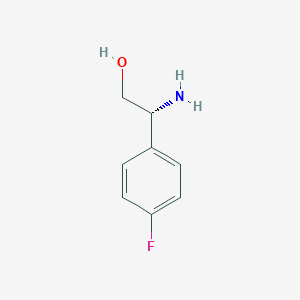

Use in Enzymatic Kinetic Resolution : The compound has been used in the enzymatic kinetic resolution process, leading to the production of optically pure enantiomers. This process demonstrated excellent enantioselectivity, which is crucial for creating specific stereochemical configurations in chemical synthesis (Piovan et al., 2011).

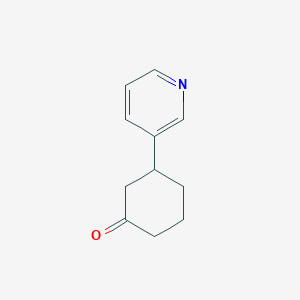

Applications in Organic Syntheses : It has been employed in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, highlighting its utility in complex organic synthesis routes (Padwa et al., 2003).

Development of Chiral Organoselenanes and Organotelluranes : The compound serves as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes, which are important in the field of medicinal chemistry and drug development (Evans et al., 2019).

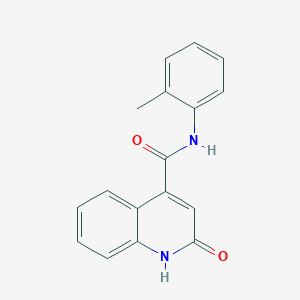

Generation of Antiarrhythmic and Hypotensive Agents : It has been used in the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, which have shown potential antiarrhythmic and hypotensive properties (Chalina et al., 1998).

Role in the Synthesis of β-Secretase Inhibitors : The compound has been transformed into a potent β-secretase inhibitor, an important target in Alzheimer's disease research (Ghosh et al., 2017).

Synthesis of Photocatalyzed Amino Pyrimidines : It has been used in the photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the synthesis of diverse amino pyrimidines, which are crucial in pharmaceutical chemistry (Wang et al., 2022).

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)

![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)

![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)